![molecular formula C15H14N4S B6457825 2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine CAS No. 2548980-59-0](/img/structure/B6457825.png)
2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine” is a derivative of thieno[2,3-d]pyrimidine. It has been synthesized as a potential anti-PI3K agent, which is a lipid kinase involved in cancer progression . This compound is part of a series of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis of these compounds involves maintaining the common pharmacophoric features of several potent PI3K inhibitors . The synthesis process involves a series of steps from a readily available chloro intermediate .
Molecular Structure Analysis
The molecular structure of these compounds is designed to maintain the common pharmacophoric features of several potent PI3K inhibitors . The structure-activity relationships of these compounds have been studied, with a range of potencies observed against aPKCζ .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the use of a readily available chloro intermediate . The reactions have been carried out under standard conditions .
科学研究应用
Anticancer Activity
The compound’s anticancer potential has been investigated. Specifically, derivatives such as 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity against human cancer cell lines (HepG-2 and MCF-7) .
Spasmolytic Agents
Some 2-substituted thienopyrimidin-4-one derivatives have been proposed as novel spasmolytic agents for treating disorders related to smooth muscle function .
Inhibition of PI3 Kinase p110α
Thieno[3,2-d]pyrimidine derivatives, including our compound, have demonstrated inhibition of PI3 kinase p110α, which is relevant in cancer research .
Antimycobacterial Activity
Certain thienopyrimidinones, including compounds 13b and 29e , exhibited excellent antimycobacterial activity (MIC in the range of 6–8 μM). These compounds hold potential as antitubercular agents .
Anti-VEGFR-2 Potential
Compound 18 from the thieno[2,3-d]pyrimidine series showed strong anti-VEGFR-2 activity with an IC50 value of 0.084 μM .
Other Pharmacological Properties
Thieno[2,3-d]pyrimidines are also associated with various other pharmacological properties, including antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory effects .
作用机制
- The compound interacts with various cancer-related targets. Some of these include:
- Receptor Tyrosine Kinases (RTKs) : Growth factor ligands bind to RTK’s extracellular regions, leading to receptor activation through ligand-induced dimerization or oligomerization. This process stabilizes the generation of active dimers, which subsequently activate protein tyrosine kinases .
- Other Targets : The compound may also interact with enzymes such as dihydrofolate reductase, cyclin-dependent kinases, and phosphodiesterase, among others .
- The compound’s interaction with RTKs and other targets leads to downstream signaling events. For example, RTK activation triggers phosphorylation cascades that regulate cell growth, survival, and proliferation .
- The affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
未来方向
The future directions for these compounds involve further optimization to serve as a new chemical entity for discovering new anticancer agents . The compounds have shown good cytotoxic activities against certain cancer cell lines, especially T-47D , and could potentially be used in targeted therapy for PI3K .
属性
IUPAC Name |
4-(3-pyridin-2-ylpyrrolidin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-6-16-13(3-1)11-4-7-19(9-11)14-12-5-8-20-15(12)18-10-17-14/h1-3,5-6,8,10-11H,4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVOJUIMALZGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。